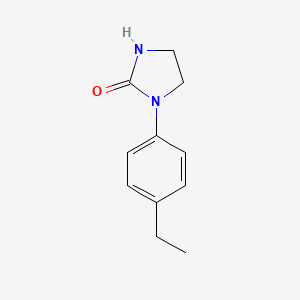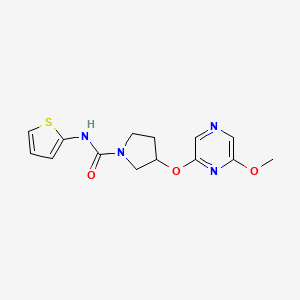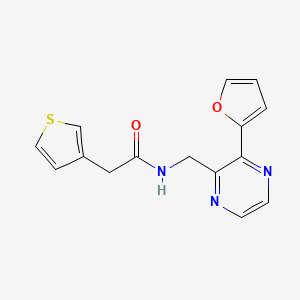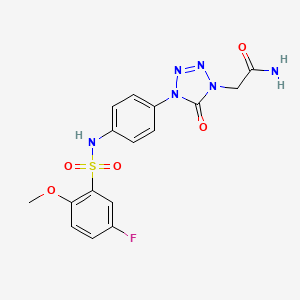![molecular formula C17H21NO2 B2870040 2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol CAS No. 1019491-78-1](/img/structure/B2870040.png)
2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol is a biochemical compound used for proteomics research . It has a molecular formula of C17H21NO2 and a molecular weight of 271.35 .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 42 bonds. These include 21 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . Further investigation would be needed to provide these details.Applications De Recherche Scientifique
Palladium-Induced Cyclization : The reaction of certain phenol derivatives with PdCl2, involving the attack of the oxygen atom of the phenoxyl group, leads to the formation of various products. This reaction's regioselectivity can be altered by the addition of sodium salts of different carboxylic acids (Hosokawa et al., 1976).
Antioxidant Activities of Phenolic Compounds : Studies on phenols substituted with methyl, methoxyl, and amino groups revealed insights into their O−H bond dissociation energies and their antioxidant capabilities. These findings are significant for understanding phenolic antioxidants related to Vitamin E (Wright et al., 1997).
Energy Barriers in Single-Molecule Magnets : The utilization of similar phenol derivatives in lanthanide chemistry, particularly in creating dinuclear lanthanide complexes, showed potential in enhancing energy barriers in single-molecule magnets, a crucial aspect for data storage technologies (Qin et al., 2017).
Spectroscopic and Molecular Structure Analysis : The compound's structure has been characterized using X-ray diffraction, IR, and electronic spectroscopy. This provides insights into its chemical properties and potential applications in material science (Albayrak et al., 2010).
Catalytic Activities in Chemical Reactions : The synthesis and catalytic activities of oxo molybdenum(vi) complexes involving similar aminoalcohol phenolate ligands demonstrate its potential in organic synthesis and industrial applications (Hossain et al., 2017).
Density Functional Theory (DFT) Studies : The impact of donor and acceptor groups on the radical scavenging activity of phenol, as investigated by DFT, provides valuable insights for the development of new antioxidants and therapeutic agents (Al‐Sehemi & Irfan, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research involving 2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol are not specified in the search results . Given its use in proteomics research , potential future directions could involve further exploration of its interactions with various proteins and its potential applications in this field.
Propriétés
IUPAC Name |
2-ethoxy-6-[(1-phenylethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-20-16-11-7-10-15(17(16)19)12-18-13(2)14-8-5-4-6-9-14/h4-11,13,18-19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCVGLGZCBBRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazino]acetamide](/img/structure/B2869957.png)

![5-Isocyanatobicyclo[2.2.1]hept-2-ene](/img/structure/B2869959.png)


![(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2869962.png)
![6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2869964.png)

![(Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2869971.png)

![Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate](/img/structure/B2869974.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2869975.png)


